N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-19-13-12(14(22)18-15(19)23)20(9-17-13)8-11(21)16-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,21)(H,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDXCYSNJHJLAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C=N2)CC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide typically involves the reaction of a purine derivative with benzylamine under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in purine metabolism and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting purine-related pathways.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. As a purine derivative, it may interact with enzymes involved in purine metabolism, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific pathways and targets involved.
Comparison with Similar Compounds
Structural Analogues in the Acetamide Family
The compound shares structural motifs with other N-benzyl acetamide derivatives, differing primarily in the functional groups attached to the purine or aromatic cores. Key comparisons include:
Key Observations :
- Substituent Effects: Chlorine atoms in phenoxy derivatives enhance hydrophobicity and steric bulk, whereas the purine core’s methyl and dioxo groups may modulate electronic properties (e.g., dipole moments) .
Hydrogen Bonding and Crystallization Patterns
The target compound’s acetamide group is expected to participate in N–H···O hydrogen bonds, similar to phenoxy-based analogs. For example, N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide forms extended chains via N–H···O interactions, stabilizing its crystal lattice .
Comparison with Nitroheterocyclic Drugs
These compounds exhibit significant side effects (e.g., neurotoxicity, agranulocytosis) due to nitro group redox activity, a feature absent in the non-nitro purine derivative discussed here . This highlights how core heterocycle modifications can drastically alter toxicity and mechanism of action.
Biological Activity
N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide is a purine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
This compound is characterized by a purine base linked to a benzyl group and an acetamide moiety. Its molecular formula is , and it has a molecular weight of approximately 288.30 g/mol. The compound's structure allows it to interact with various biological targets, influencing several physiological processes.
Biological Mechanisms
The biological activity of this compound primarily stems from its ability to modulate enzyme activity and receptor interactions. It has been studied for its potential as an enzyme inhibitor , particularly in the context of purine metabolism, which is crucial for nucleic acid synthesis and cellular energy transfer.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in purine metabolism, potentially affecting cellular proliferation and apoptosis.
- Receptor Binding : It can bind to adenosine receptors, influencing pathways related to inflammation and immune responses.
Research Findings
Recent studies have highlighted the compound's diverse biological activities:
- Analgesic Properties : In vivo experiments demonstrated that derivatives of purine compounds exhibit significant analgesic effects. For instance, certain derivatives were shown to be up to 36 times more effective than acetylsalicylic acid (ASA) in pain models, indicating strong peripheral analgesic mechanisms .
- Anti-inflammatory Activity : Research indicates that this compound may reduce tumor necrosis factor-alpha (TNF-α) levels in models of endotoxemia. This suggests potential applications in treating inflammatory conditions .
Data Table: Biological Activities of N-benzyl Derivatives
Case Studies
- In Vivo Analgesic Study : A study evaluated various purine derivatives' analgesic properties using the writhing syndrome test and hot plate test. Compounds with the benzylidenehydrazide moiety exhibited enhanced analgesic effects compared to standard treatments like ASA .
- Inflammation Model : In a rat model induced by lipopolysaccharides (LPS), selected compounds demonstrated significant reductions in TNF-α levels, suggesting their utility in managing inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
